

An In-depth Technical Guide to the Thermal Properties of Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-cyanobenzoate*

Cat. No.: *B145743*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of **Ethyl 4-cyanobenzoate**, with a particular focus on its melting point. The information is curated for professionals in research and development, especially within the pharmaceutical industry, where understanding the thermal behavior of chemical entities is crucial for drug substance characterization, formulation development, and stability assessment.

Introduction to Ethyl 4-cyanobenzoate

Ethyl 4-cyanobenzoate is a chemical compound with the molecular formula $C_{10}H_9NO_2$. It is an ester of 4-cyanobenzoic acid and ethanol. Its chemical structure features a benzene ring substituted with a cyano group and an ethyl ester group at the para position. This molecule is of interest in various fields, including organic synthesis and materials science. A thorough understanding of its thermal properties is fundamental for its application and processing.

Thermal Properties

The thermal properties of a compound dictate its behavior under different temperature regimes. For **Ethyl 4-cyanobenzoate**, the key thermal property of interest is its melting point, which marks the transition from the solid to the liquid state. Other important thermal parameters include the enthalpy of fusion and its decomposition profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the thermal properties of **Ethyl 4-cyanobenzoate**.

Thermal Property	Value	Data Type	Source
Melting Point	52-54 °C	Experimental	--INVALID-LINK--[1]
Melting Point	52-56 °C	Experimental	--INVALID-LINK--[2]
Melting Point	52-54 °C	Experimental	--INVALID-LINK--[3]
Enthalpy of Fusion (ΔH_{fus})	19.60 kJ/mol	Calculated	--INVALID-LINK--[4]
Thermal Decomposition	Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide	Experimental	--INVALID-LINK--[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of thermal properties. While specific experimental data for **Ethyl 4-cyanobenzoate** beyond its melting point is not readily available in the reviewed literature, this section outlines the standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are the primary techniques for such characterization. The following protocols are based on established methodologies for similar organic compounds.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of **Ethyl 4-cyanobenzoate**.

Apparatus: A calibrated Differential Scanning Calorimeter.

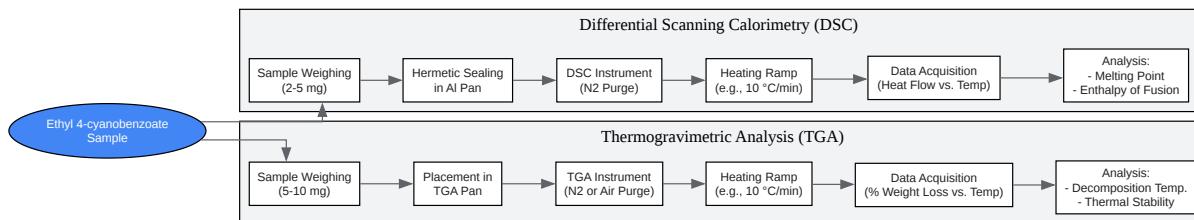
Procedure:

- Sample Preparation: A small amount of **Ethyl 4-cyanobenzoate** (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.
- Encapsulation: The pan is hermetically sealed to prevent any loss of sample due to sublimation.
- Instrument Setup:
 - An empty, hermetically sealed aluminum pan is used as a reference.
 - The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
- Thermal Program:
 - The sample is first equilibrated at a temperature well below its expected melting point (e.g., 25 °C).
 - The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).
- Data Analysis: The resulting DSC thermogram plots heat flow against temperature.
 - The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.
 - The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area under the melting peak.

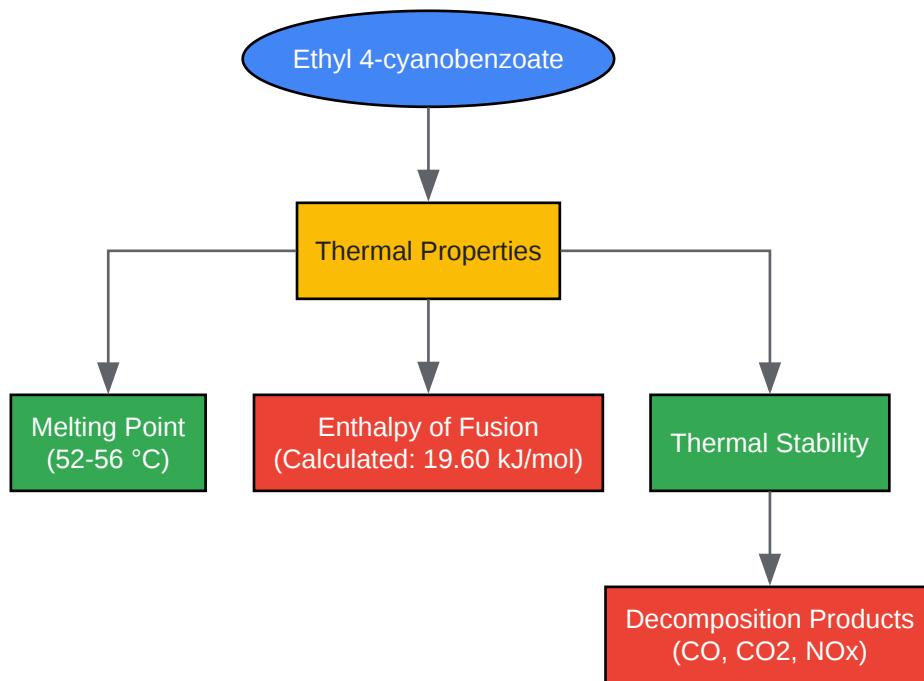
Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To assess the thermal stability and decomposition profile of **Ethyl 4-cyanobenzoate**.


Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:


- Sample Preparation: A small amount of **Ethyl 4-cyanobenzoate** (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
- Instrument Setup:
 - The TGA furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).
- Thermal Program:
 - The sample is equilibrated at a starting temperature (e.g., 30 °C).
 - The temperature is then increased at a constant heating rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
- Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of **Ethyl 4-cyanobenzoate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermal analysis.

[Click to download full resolution via product page](#)

Caption: Key thermal properties relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-氰基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 4-Cyanobenzoate | 7153-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Ethyl 4-cyanobenzoate | 7153-22-2 [chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. Ethyl 4-cyanobenzoate(7153-22-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Properties of Ethyl 4-cyanobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145743#thermal-properties-of-ethyl-4-cyanobenzoate-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com